molecular formula C14H14N2O4 B15040305 N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B15040305
M. Wt: 274.27 g/mol
InChI Key: MWQRBYSREXYCIH-DHDCSXOGSA-N
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Description

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-ethoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of both ethoxy and hydroxy functional groups on the phenyl ring, which can influence its reactivity and interaction with metal ions. This structural feature may enhance its potential as a ligand in coordination chemistry and its biological activity compared to similar compounds.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-2-19-11-6-3-5-10(13(11)17)9-15-16-14(18)12-7-4-8-20-12/h3-9,17H,2H2,1H3,(H,16,18)/b15-9-

InChI Key

MWQRBYSREXYCIH-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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